Intracranial Progression-Free Survival (iPFS) vs. Gefitinib/Erlotinib in Phase III EVEREST Trial
In the Phase III EVEREST trial (N=439) directly comparing zorifertinib to first-generation EGFR TKIs (gefitinib/erlotinib) in treatment-naïve EGFRm+ NSCLC patients with CNS metastases, zorifertinib demonstrated a statistically significant 53% reduction in the risk of intracranial progression or death [1]. This translates to a clinically meaningful extension of intracranial control [2]. The trial's primary endpoint was met, establishing zorifertinib's superiority in this patient population [1].
| Evidence Dimension | Intracranial Progression-Free Survival (iPFS) Risk Reduction |
|---|---|
| Target Compound Data | Hazard Ratio (HR) 0.467 |
| Comparator Or Baseline | Gefitinib 250 mg QD or Erlotinib 150 mg QD |
| Quantified Difference | HR 0.467 (95% CI 0.352–0.619) |
| Conditions | Phase III EVEREST trial (NCT03653546); EGFRm+ NSCLC with CNS metastases; first-line setting; RECIST 1.1/RANO-BM criteria |
Why This Matters
This direct head-to-head data demonstrates zorifertinib's superior intracranial disease control over first-generation agents, making it the evidence-based choice for procurement when CNS metastases are present.
- [1] Zhou Q, et al. First-line zorifertinib for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial. Med. 2025;6(1):100525. View Source
- [2] Wu Y-L, et al. Zorifertinib (AZD3759) versus gefitinib or erlotinib in EGFR-mutant NSCLC with CNS metastases: Primary analysis of the phase 3 EVEREST trial. J Clin Oncol. 2023;41(16_suppl):9000. View Source
